2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide
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Overview
Description
2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is a synthetic organic compound that combines the structural features of adamantane and dibenzofuran Adamantane is known for its rigid, diamond-like structure, while dibenzofuran is a heterocyclic compound with notable stability and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Dibenzofuran: The functionalized adamantane is then coupled with dibenzofuran under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the amide bond between the adamantane-dibenzofuran intermediate and an appropriate amine source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its electronic properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as antiviral or anticancer agents.
Industry: In materials science, it could be used in the design of organic light-emitting diodes (OLEDs) and other electronic devices due to its stability and electronic properties
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, while the dibenzofuran component may engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan Derivatives: Compounds like 2,2’-bidibenzo[b,d]furan and 6,6’-di(pyridine-3-yl)-2,2’-bidibenzo[b,d]furan share structural similarities and are used in similar applications
Adamantane Derivatives: Other adamantane-based compounds, such as amantadine and rimantadine, are known for their antiviral properties.
Uniqueness
2-(ADAMANTAN-1-YL)-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is unique due to the combination of adamantane and dibenzofuran moieties, which confer both rigidity and electronic versatility. This dual functionality makes it a promising candidate for applications requiring stable yet electronically active materials .
Properties
Molecular Formula |
C24H25NO2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-dibenzofuran-3-ylacetamide |
InChI |
InChI=1S/C24H25NO2/c26-23(14-24-11-15-7-16(12-24)9-17(8-15)13-24)25-18-5-6-20-19-3-1-2-4-21(19)27-22(20)10-18/h1-6,10,15-17H,7-9,11-14H2,(H,25,26) |
InChI Key |
YPQCOUJERJFTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
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